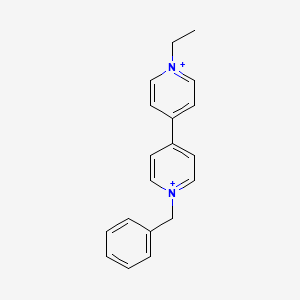![molecular formula C9H14AsN B14358767 2-[Methyl(phenyl)arsanyl]ethan-1-amine CAS No. 90971-53-2](/img/no-structure.png)
2-[Methyl(phenyl)arsanyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(phenyl)arsanyl]ethan-1-amine is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a methyl group, a phenyl group, and an ethan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)arsanyl]ethan-1-amine typically involves the reaction of phenylarsine oxide with methyl iodide, followed by the addition of ethylenediamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the arsenic compound. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include rigorous purification steps, such as recrystallization or column chromatography, to ensure the purity of the final product. Safety measures are crucial due to the toxicity of arsenic compounds, and appropriate handling and disposal protocols must be followed.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(phenyl)arsanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) derivatives, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
2-[Methyl(phenyl)arsanyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in developing drugs for treating diseases, particularly those involving arsenic-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2-[Methyl(phenyl)arsanyl]ethan-1-amine involves its interaction with cellular components, particularly proteins and enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsine oxide: A related compound with similar reactivity but lacking the methyl and amine groups.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood, with different biological properties.
Arsenic trioxide: A well-known arsenic compound used in medicine, particularly for treating acute promyelocytic leukemia.
Uniqueness
2-[Methyl(phenyl)arsanyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it a valuable tool in research and potential therapeutic applications.
Propriétés
| 90971-53-2 | |
Formule moléculaire |
C9H14AsN |
Poids moléculaire |
211.14 g/mol |
Nom IUPAC |
2-[methyl(phenyl)arsanyl]ethanamine |
InChI |
InChI=1S/C9H14AsN/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 |
Clé InChI |
HUUNFPYGWHIHRI-UHFFFAOYSA-N |
SMILES canonique |
C[As](CCN)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)

![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)

